molecular formula C13H16N4O2S2 B2836765 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1172394-65-8

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2836765
CAS No.: 1172394-65-8
M. Wt: 324.42
InChI Key: SEBRLXIYGXKSDF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at position 5 and a 4-methoxyphenethyl moiety at the urea nitrogen. The methoxyphenethyl group contributes electron-donating properties, which may enhance solubility and modulate receptor interactions, while the methylthio substituent influences lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-19-10-5-3-9(4-6-10)7-8-14-11(18)15-12-16-17-13(20-2)21-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBRLXIYGXKSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common approach is to start with 4-methoxyphenethylamine, which undergoes a reaction with thiocyanate to form an intermediate thiadiazole derivative. This intermediate is then treated with methylthio reagents and urea to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The phenethyl group can be oxidized to form corresponding alcohols or ketones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: 4-Methoxyphenylacetic acid, 4-Methoxyphenylacetone.

  • Reduction Products: 4-Methoxyphenethylamine.

  • Substitution Products: Various substituted thiadiazoles.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant anticancer properties. A study highlighted that compounds with a 1,3,4-thiadiazole moiety demonstrated cytotoxic effects against various cancer cell lines:

  • Ehrlich Ascites Carcinoma Cells : The compound showed effectiveness in inhibiting tumor growth in vivo after 14 days of treatment .
  • Human Cancer Cell Lines : Specific derivatives demonstrated significant suppressive activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. Notably, a derivative with a 4-methoxyphenyl substituent exhibited an IC₅₀ value of 19.5 µM against SK-OV-3 cells .

Pesticidal Properties

Thiadiazole derivatives have been explored for their potential as agricultural pesticides. The unique structure of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea contributes to its efficacy against various pests and pathogens:

  • Fungal Inhibition : The compound has shown promise in inhibiting fungal growth, making it a candidate for developing antifungal agents in crop protection.

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been investigated for enhancing material properties. The compound's ability to form stable bonds can lead to:

  • Improved Mechanical Properties : Polymers containing thiadiazole groups exhibit enhanced tensile strength and thermal stability.

Case Studies and Research Findings

StudyFocusKey Findings
El-Naggar et al. (2011)Anticancer EvaluationDemonstrated significant tumor growth inhibition in EAC model .
Alam et al. (2016)Cytotoxic ActivityReported IC₅₀ values for various human cancer cell lines .
Chhajed et al. (2014)Structure–Activity RelationshipIdentified key substituents affecting cytotoxicity .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interaction with specific molecular targets. The phenethyl group may interact with enzymes or receptors, while the thiadiazole ring can modulate biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Urea-1,3,4-Thiadiazole Derivatives

Compound Name Urea Substituent Thiadiazole Substituent Reference
Target Compound 4-Methoxyphenethyl 5-(Methylthio) -
8c () 4-Fluorophenyl 5-(Hydroxypropylthio-triazole)
1-(4-Chlorophenyl)-3-(5-ethyl-thiadiazol-2-yl)urea 4-Chlorophenyl 5-Ethyl
1-(3,4-Dimethylphenyl)sulfonyl-... () 3,4-Dimethylphenylsulfonyl 5-Ethyl
1-(4-Chlorobenzoyl)-3-(5-pyridyl-thiadiazol-2-yl)urea 4-Chlorobenzoyl 5-(4-Pyridyl)

Physicochemical Properties

The methoxyphenethyl group in the target compound likely increases solubility compared to halogenated aryl substituents (e.g., 4-chlorophenyl in ). Melting points for similar compounds range from 145–160°C (), suggesting moderate crystallinity. Yields vary widely (56–70%), influenced by substituent reactivity and synthesis routes .

Table 2: Physicochemical Data of Analogous Compounds

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Purity (HPLC) Reference
8d () 155–160 70 619.5 98%
8g () 150–153 56 537.6 >95%
1-(4-Chlorobenzoyl)-... () N/A N/A 388.8 N/A

Biological Activity

1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,3,4-thiadiazole compounds demonstrated that those with specific substitutions showed enhanced activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-...E. coli, S. aureus15-20
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-aminePseudomonas aeruginosa, Bacillus18-22
5-(methylthio)-1,3,4-thiadiazoleBacillus cereus, Aspergillus16-19

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells .

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of several thiadiazole derivatives were assessed using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects.

Table 2: Cytotoxicity Data for Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-...MCF-70.28
5-(methylthio)-1,3,4-thiadiazoleA5490.52
5-(4-chlorophenyl)-1,3,4-thiadiazoleSK-MEL-24.27

The anticancer activity of thiadiazoles is believed to be linked to their ability to interact with cellular targets such as tubulin and various signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies have shown that these compounds can bind effectively to tubulin's colchicine site, inhibiting microtubule polymerization .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach. First, 5-amino-1,3,4-thiadiazole-2-thiol reacts with an isocyanate derivative (e.g., 4-methoxyphenethyl isocyanate) under reflux in acetonitrile or dimethylformamide (DMF) to form the urea-thiadiazole core. Triethylamine is often used as a base to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs crystallization or column chromatography. Optimization includes adjusting solvent polarity (DMF for faster kinetics vs. acetonitrile for selectivity) and temperature (reflux at 80–100°C). Microwave-assisted synthesis can reduce reaction times and improve yields .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and urea linkage integrity.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for C₁₈H₂₀N₄O₂S₂: calculated 396.4 g/mol).
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtained, as demonstrated for analogous thiadiazole-urea compounds .

Q. What initial biological screening assays are appropriate to evaluate bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates.
  • Cell-Based Assays : Assess cytotoxicity (e.g., MTT assay on cancer cell lines) and antiproliferative effects .
  • Ion Channel Modulation : Electrophysiology (patch-clamp) to evaluate effects on GABAA receptors or voltage-gated channels, as suggested for structurally related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

  • Methodology : Systematically modify substituents (e.g., replace methylthio with ethylthio or morpholino groups) and compare bioactivity. For example:

  • Thiadiazole Modifications : Replace 5-(methylthio) with 5-(pyridinylmethyl)thio to assess solubility changes .
  • Phenethyl Group Variations : Substitute 4-methoxyphenethyl with 4-chlorophenethyl to study electronic effects on receptor binding .
  • Data Analysis : Use IC50 values from dose-response curves to rank substituent efficacy .

Q. Which computational methods predict interactions with biological targets like ion channels?

  • Methodology :

  • Molecular Docking : Simulate binding poses in GABAA receptors (PDB ID: 6HUO) using AutoDock Vina. Focus on hydrogen bonding between the urea moiety and receptor residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to identify critical interactions .

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

  • Methodology :

  • Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time.
  • Purity Reassessment : Confirm compound integrity via HPLC and NMR after storage .
  • Orthogonal Assays : Validate enzyme inhibition results using both fluorometric and radiometric methods .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance absorption.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to increase aqueous solubility .
  • SAR-Driven Modifications : Replace hydrophobic groups (e.g., methylthio) with polar substituents (e.g., sulfoxide) to reduce logP .

Q. How do solvent choice and temperature influence regioselectivity and yield during synthesis?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution, while ethanol may reduce side reactions.
  • Temperature Optimization : Higher temperatures (reflux) accelerate reaction rates but may degrade heat-sensitive intermediates. Microwave synthesis (100–150°C, 30 min) balances speed and selectivity .
  • Design of Experiments (DOE) : Apply factorial design to evaluate interactions between solvent, temperature, and catalyst loading .

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